molecular formula C9H11ClN2O B12093405 2-(1-amino-2-hydroxyethyl)benzonitrile HCL

2-(1-amino-2-hydroxyethyl)benzonitrile HCL

Cat. No.: B12093405
M. Wt: 198.65 g/mol
InChI Key: WFLZCNAFJCZFLN-UHFFFAOYSA-N
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Description

2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2O. It is a derivative of benzonitrile, characterized by the presence of an amino and a hydroxyethyl group attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile.

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. For instance, the use of ionic liquids as solvents and catalysts can enhance the efficiency of the synthesis process while reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitrile derivatives .

Scientific Research Applications

2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups play a crucial role in binding to these targets, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-hydroxyethyl)benzonitrile
  • 2-(1-aminoethyl)benzonitrile
  • 2-(1-hydroxyethyl)-4-nitrobenzonitrile

Uniqueness

2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)benzonitrile;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-3-1-2-4-8(7)9(11)6-12;/h1-4,9,12H,6,11H2;1H

InChI Key

WFLZCNAFJCZFLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(CO)N.Cl

Origin of Product

United States

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